molecular formula C23H28N4O4S B7705329 1-Benzyl-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine

1-Benzyl-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine

Cat. No.: B7705329
M. Wt: 456.6 g/mol
InChI Key: OANMTAHBKZHCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a benzyl group, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine typically involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions . The process begins with the formation of the benzene derivative, followed by the introduction of the piperazine ring and the oxadiazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.

Scientific Research Applications

1-Benzyl-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]-3-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S/c1-3-7-22-24-23(31-25-22)20-16-19(10-11-21(20)30-2)32(28,29)27-14-12-26(13-15-27)17-18-8-5-4-6-9-18/h4-6,8-11,16H,3,7,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANMTAHBKZHCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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